

Application Note & Protocol: Synthesis of Ethanolamine Morpholine Oleate

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Compound of Interest

Compound Name: Morpholine oleate

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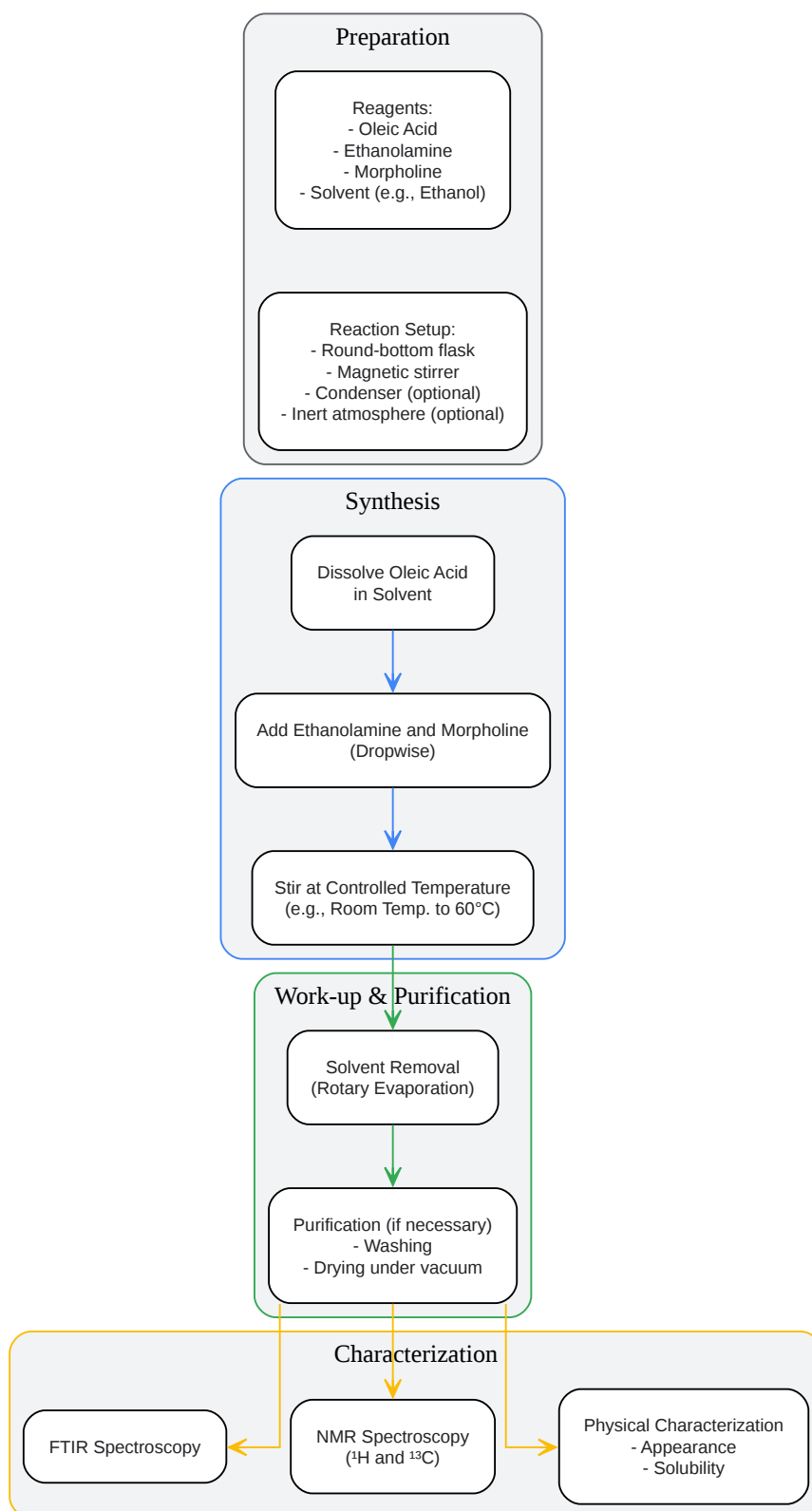
Introduction

Ethanolamine **Morpholine Oleate** is a mixed-amine salt of oleic acid. Amine salts of fatty acids are versatile compounds with applications ranging from use as surfactants and emulsifiers to roles as corrosion inhibitors and components in drug delivery systems.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of a mixed ethanolamine and morpholine salt of oleic acid. The procedure is based on the principle of acid-base neutralization.[3]

It is important to note that "Ethanolamine **Morpholine Oleate**" can also refer to a more complex structure synthesized via direct esterification and ring closure of triethanolamine monooleate, as mentioned in some literature for applications like corrosion inhibition.[4] However, this protocol focuses on the more direct and common method of forming a mixed-amine salt.

Synthesis Workflow

The overall workflow for the synthesis and characterization of Ethanolamine **Morpholine Oleate** is depicted below.



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Caption: Workflow for the synthesis and characterization of Ethanolamine **Morpholine Oleate**.

Experimental Protocol

This protocol describes the synthesis of Ethanolamine **Morpholine Oleate** via a direct neutralization reaction.

3.1. Materials and Reagents

Reagent	Molecular Weight (g/mol)	Purity	Notes
Oleic Acid	282.47	>99%	Solvent
Ethanolamine	61.08	>99%	
Morpholine	87.12	>99%	
Ethanol	46.07	Anhydrous	

3.2. Equipment

- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser (optional, for reactions above room temperature)
- Rotary evaporator
- Standard laboratory glassware
- FTIR spectrometer
- NMR spectrometer

3.3. Synthesis Procedure

- **Preparation:** In a 250 mL round-bottom flask, dissolve 28.25 g (0.1 mol) of oleic acid in 100 mL of anhydrous ethanol. Stir the solution using a magnetic stirrer until the oleic acid is completely dissolved.
- **Amine Addition:** In a separate beaker, prepare a mixture of 3.05 g (0.05 mol) of ethanolamine and 4.36 g (0.05 mol) of morpholine. Note: The molar ratio of the amines can be varied depending on the desired properties of the final product. A 1:1 molar ratio is used in this protocol.
- **Reaction:** Transfer the amine mixture to a dropping funnel. Add the amine mixture dropwise to the stirred solution of oleic acid over a period of 30 minutes. The reaction is exothermic; maintain the temperature of the reaction mixture between 25-30°C by using a water bath if necessary.
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
- **Solvent Removal:** Remove the ethanol using a rotary evaporator under reduced pressure.
- **Final Product:** The resulting product is a viscous liquid, the mixed ethanolamine **morpholine oleate** salt. Store the final product in a well-sealed container.

Characterization

The formation of the amine salt can be confirmed by spectroscopic methods.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The formation of the salt can be identified by changes in the infrared spectrum compared to the starting materials.

Functional Group	Expected Wavenumber (cm ⁻¹)	Observation
O-H (Carboxylic Acid)	~3000 (broad)	Disappearance or significant reduction in the broad O-H stretch of oleic acid.
C=O (Carboxylic Acid)	~1710	Shift of the carbonyl peak to a lower wavenumber (~1550-1610 cm ⁻¹) corresponding to the carboxylate anion (COO ⁻). [5]
N-H (Amine)	~3300-3400	Broadening and shifting of the N-H stretching bands due to the formation of the ammonium cation (NH ₃ ⁺ and NH ₂ ⁺). [5]
N-H bend (Ammonium)	~1600	Appearance of new bands in this region corresponding to the N-H bending of the ammonium ions.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the product.

¹H NMR:

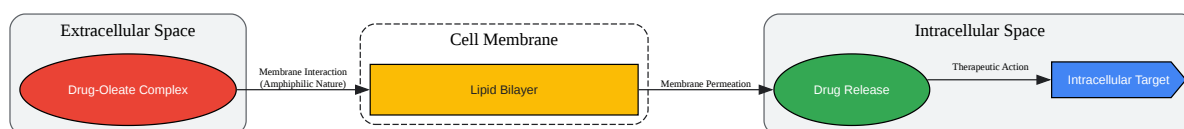
- Oleate Chain: The characteristic signals for the olefinic protons (~5.3 ppm) and the long alkyl chain of the oleate will be present. [6]
- Amine Protons: The chemical shifts of the protons on the carbons adjacent to the nitrogen in ethanolamine and morpholine will shift upon protonation. The N-H protons will appear as broad signals.

¹³C NMR:

- **Carbonyl Carbon:** The chemical shift of the carbonyl carbon of oleic acid will shift downfield upon formation of the carboxylate.
- **Amine Carbons:** The carbons of ethanolamine and morpholine will also show a shift in their resonance frequencies.

Signaling Pathways and Applications

While specific signaling pathways for "ethanolamine **morpholine oleate**" are not well-defined in the literature, amine salts of fatty acids are known to interact with cell membranes due to their amphiphilic nature. This property is exploited in drug delivery systems to enhance the solubility and permeability of therapeutic agents. The diagram below illustrates a hypothetical mechanism of how such a compound might interact with a cell membrane to facilitate drug delivery.



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Caption: Hypothetical interaction of a drug-oleate complex with a cell membrane.

Conclusion

This document provides a comprehensive protocol for the synthesis and characterization of ethanolamine **morpholine oleate** as a mixed-amine salt. The described methods are based on established principles of organic chemistry and provide a foundation for researchers to produce and analyze this compound for various applications. Further optimization of the molar ratios of the amines and reaction conditions may be necessary to achieve desired physicochemical properties for specific applications.

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